molecular formula C8H9F2NO3S B13644956 4-Difluoromethoxy-3-methylbenzenesulfonamide

4-Difluoromethoxy-3-methylbenzenesulfonamide

Cat. No.: B13644956
M. Wt: 237.23 g/mol
InChI Key: YUFREVJHVKINMS-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10F2NO3S It is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde. This intermediate is then subjected to O-alkylation, followed by oxidation and N-acylation reactions. The final step often involves the use of sodium hydroxide as an alkali to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of robust catalysts and controlled reaction environments are crucial to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Difluoromethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms . This inhibition disrupts the metabolic processes of the target organisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Uniqueness: 4-Difluoromethoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-4-6(15(11,12)13)2-3-7(5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

YUFREVJHVKINMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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